2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride involves the reaction of 2-methyl-2-(piperazin-1-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating squamous cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride involves the inhibition of histidine decarboxylase, an enzyme responsible for the production of histamine . By inhibiting this enzyme, the compound can reduce histamine levels, which may be beneficial in treating certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride: Similar in structure but differs in its salt form.
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which have various therapeutic applications.
Uniqueness
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride is unique due to its specific inhibition of histidine decarboxylase and its potential therapeutic application in squamous cancer .
Properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRIBPJPZYNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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